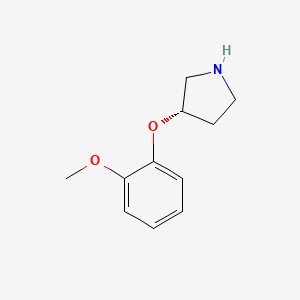
(3S)-3-(2-Methoxyphenoxy)Pyrrolidine
Übersicht
Beschreibung
(3S)-3-(2-Methoxyphenoxy)Pyrrolidine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3S)-3-(2-Methoxyphenoxy)pyrrolidine is a compound belonging to the pyrrolidine family, which has gained attention in drug discovery due to its versatile biological activities. This article synthesizes findings from various studies, reviews, and patents to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₅NO₂, characterized by a pyrrolidine ring substituted with a methoxyphenoxy group. The stereochemistry at the third position of the pyrrolidine ring plays a crucial role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Pyrrolidine derivatives have been shown to exhibit selective binding affinities, influencing pathways such as neurotransmission and cell signaling.
2. Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Activity : Studies have suggested that compounds with a pyrrolidine scaffold can modulate neurotransmitter systems, potentially offering neuroprotective benefits against conditions like epilepsy and neurodegenerative diseases .
- Anticancer Properties : The compound's structural features may allow it to interact with specific kinases involved in cancer progression. For example, pyrrolidine derivatives have been found to inhibit kinases such as CK1, which are implicated in various cancers .
- Anti-inflammatory Effects : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the pyrrolidine ring and substituents significantly influence its biological efficacy. Key findings include:
- Substituent Positioning : The position of the methoxy group on the phenyl ring affects receptor binding affinity and selectivity .
- Chirality : The stereochemistry at the 3-position of the pyrrolidine ring is critical; different enantiomers can exhibit vastly different biological activities, as seen in studies focusing on estrogen receptor modulation .
Case Studies
Several case studies highlight the biological significance of this compound:
- Study on Neuroprotection : A study demonstrated that a related pyrrolidine derivative significantly reduced neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anticancer Activity : Research indicated that certain derivatives showed nanomolar activity against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth .
Data Table: Biological Activities of Pyrrolidine Derivatives
Eigenschaften
IUPAC Name |
(3S)-3-(2-methoxyphenoxy)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLANOFAQNVDAQD-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1O[C@H]2CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















